molecular formula C11H20O2 B024723 1-Octen-3-YL propionate CAS No. 107697-91-6

1-Octen-3-YL propionate

Cat. No. B024723
M. Wt: 184.27 g/mol
InChI Key: JXIWFCAUMLSOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octen-3-YL propionate, also known as 1-Octenyl-3-propanoate, is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.2753 . It is used in the industry as a flavoring agent . It has a mushroom type odor .


Molecular Structure Analysis

The molecular structure of 1-Octen-3-YL propionate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is JXIWFCAUMLSOOO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Octen-3-YL propionate has a molecular weight of 184.2753 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Microbiology : 1-Octen-3-ol, a related compound, has been found to inhibit the germination of conidia in Penicillium paneum. This effect impacts essential metabolic processes, though it is reversible (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

  • Environmental Science : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, poses no significant environmental or toxicological concerns (Herrchen, Kördel, & Klein, 1997).

  • Food Science : In soybean processing, 1-Octen-3-ol is formed from its glycoside, necessitating strategies for managing its formation in soybean products (Matsui, Takemoto, Koeduka, & Ohnishi, 2018).

  • Chemical Engineering : The hydroformylation of 1-octene can be controlled under continuous flow conditions with specific catalysts, resulting in a turnover frequency and controlled rhodium leaching (Frisch et al., 2007).

  • Medicine and Health : Propionate has been studied for its effects on weight management in overweight adults, showing potential benefits through appetite regulation and reduced energy intake (Chambers et al., 2014).

  • Analytical Chemistry : A method has been developed to accurately quantify 1-octen-3-one in wines, demonstrating precision and a low detection limit (Culleré, Cacho, & Ferreira, 2006).

Safety And Hazards

While specific safety and hazard information for 1-Octen-3-YL propionate is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

properties

IUPAC Name

oct-1-en-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWFCAUMLSOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024598
Record name 1-Octen-3-yl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octen-3-YL propionate

CAS RN

63156-02-5
Record name 1-Octen-3-yl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octen-3-YL propionate
Reactant of Route 2
Reactant of Route 2
1-Octen-3-YL propionate
Reactant of Route 3
Reactant of Route 3
1-Octen-3-YL propionate
Reactant of Route 4
Reactant of Route 4
1-Octen-3-YL propionate
Reactant of Route 5
Reactant of Route 5
1-Octen-3-YL propionate
Reactant of Route 6
Reactant of Route 6
1-Octen-3-YL propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.